9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
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Overview
Description
9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the pyrroloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, chlorination and subsequent cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-ethyl-1,2,3,6-tetrahydro-1-methyl-3-(2,2,2-trifluoroethyl)-7H-pyrrolo[3,2-f]quinolin-7-one
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-one
Uniqueness
Compared to similar compounds, 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one exhibits unique chemical properties due to its specific substituents and structural configuration. These differences can result in distinct biological activities and applications, making it a valuable compound for research and development.
Properties
CAS No. |
917890-76-7 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
9-chloro-2-methyl-1-propyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C15H15ClN2O/c1-3-4-9-8(2)17-11-5-6-12-15(14(9)11)10(16)7-13(19)18-12/h5-7,17H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
QZWHLZMOLWBPQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C |
Origin of Product |
United States |
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